1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole
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Overview
Description
1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines elements of acenaphthylene and indole
Preparation Methods
The synthesis of 1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,2-dihydroacenaphthylene-5-carboxylic acid with indole under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1,2-dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-(1,2-Dihydroacenaphthylene-5-carbonyl)-2,3-dihydro-1H-indole can be compared with similar compounds such as:
1,2-Dihydroacenaphthylene-5-carboxylic acid: This compound shares a similar acenaphthylene structure but lacks the indole moiety.
1,2-Dihydroacenaphthylene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of the indole moiety.
2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid: This compound has a benzoic acid group instead of the indole moiety.
The uniqueness of this compound lies in its combined acenaphthylene and indole structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21(22-13-12-14-4-1-2-7-19(14)22)18-11-10-16-9-8-15-5-3-6-17(18)20(15)16/h1-7,10-11H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUPAVDAWSBODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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